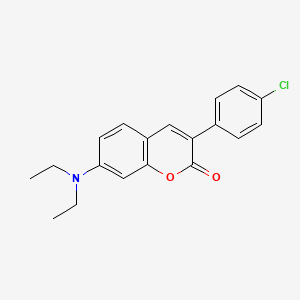

3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one

Description

3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one is a coumarin derivative characterized by a 4-chlorophenyl group at the 3-position and a diethylamino substituent at the 7-position. This structural configuration confers unique photophysical and biological properties.

The compound has been explored for diverse applications, including as a fluorescent probe for determining critical micelle concentrations (CMC) of surfactants like Triton X-100 .

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2/c1-3-21(4-2)16-10-7-14-11-17(19(22)23-18(14)12-16)13-5-8-15(20)9-6-13/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKNOCWKOGQYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with diethylaminoacetophenone in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Fluorescent Probes

One of the primary applications of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one is as a fluorescent probe . Its strong fluorescence emission under UV light makes it suitable for detecting various biological and chemical species. The compound exhibits a push-pull electron system due to the presence of the diethylamino and carbonyl groups, enhancing its fluorescence properties. This characteristic allows it to be utilized in:

- Biomarkers : The compound can serve as a fluorescent marker in biological assays, enabling visualization and tracking of cellular processes.

- Chemical Sensors : Its ability to interact with metal ions and other analytes makes it an effective sensor material for detecting environmental pollutants and biological markers .

Sensor Technology

The compound has been explored for use in sensor technology , particularly in the detection of:

- Metal Ions : Studies have shown that derivatives of this compound can selectively bind to metal ions such as Cu²⁺ and Zn²⁺, providing a fluorescent response that can be quantitatively measured .

- pH Indicators : The fluorescence properties can also change with pH variations, making it useful as a pH indicator in various chemical environments .

Biological Applications

In addition to its chemical applications, 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one has potential in biological research:

- Anticancer Activity : Compounds related to this chromenone structure have been investigated for their anticancer properties. The ability to modify the chromenone structure allows for the development of new therapeutic agents targeting cancer cells .

- Genetic Material Detection : Its fluorescent properties enable it to be used for detecting DNA and RNA sequences, facilitating genetic research and diagnostics .

Synthesis and Modification

The synthesis of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one typically involves multicomponent reactions that allow for structural modifications. This flexibility in synthesis is crucial for tailoring its properties for specific applications. For example:

- Biginelli Reaction : This versatile reaction can yield various derivatives with enhanced biological activities or improved fluorescent characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or pharmacological context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and applications:

Pharmacological Activity Comparison

- Anticancer Activity: Chalcone-coumarin hybrids, such as (E)-7-(diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one, demonstrate potent anticancer effects via apoptosis induction in HCT-116 and SF539 cell lines . In contrast, 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one itself is less studied for direct anticancer activity but serves as a scaffold for bioactive derivatives.

- Antimicrobial Activity: Compounds like 3-(4-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one () exhibit antimicrobial properties, though the diethylamino substitution in the target compound may reduce this activity due to altered electronic profiles.

Photophysical Properties

- Fluorescence and Solvatochromism: The diethylamino group in 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one enables strong solvatochromic behavior, making it useful in polarity-sensitive applications . For example, its fluorescence quantum yield is higher than that of methoxy-substituted analogues (e.g., 3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one) due to enhanced electron-donating capacity .

- Comparison with Benzothiazolyl/Benzoxazolyl Derivatives : Replacing the 4-chlorophenyl group with benzothiazolyl or benzoxazolyl rings (e.g., Disperse Yellow 232) shifts absorption maxima to longer wavelengths (bathochromic shift), optimizing these compounds for dye applications .

Biological Activity

3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound belongs to a class of chromenone derivatives known for their antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure

The chemical structure of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one can be represented as follows:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one. In a study focusing on coumarin derivatives, this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to assess its potency.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, which is consistent with findings from related studies on coumarin derivatives .

Anti-inflammatory Activity

The anti-inflammatory effects of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one have also been documented. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Research has indicated that 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one exhibits cytotoxic effects on various cancer cell lines. A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one can be attributed to its ability to interact with various biological targets. It has been shown to inhibit enzymes such as phospholipase A2, which plays a crucial role in inflammatory processes. Additionally, its structural features contribute to its binding affinity with DNA, leading to potential antitumor effects .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one showed significant improvement compared to those receiving standard antibiotic therapy.

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound demonstrated reduced tumor growth in mice bearing xenografts of human breast cancer cells. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Q & A

Q. What synthetic methodologies are commonly employed for 3-(4-Chlorophenyl)-7-(diethylamino)chromen-2-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation , involving the reaction of 7-diethylaminocoumarin-3-aldehyde with 4-chlorophenyl ketones under acidic or basic conditions. Optimization includes:

Q. How is the crystal structure of this compound resolved, and what software tools are critical for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Q. What in vitro assays are used to evaluate its biological activity, and which cell lines are most responsive?

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 colon cancer, SF539 glioblastoma) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or viral proteases .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify cell death .

Advanced Research Questions

Q. How can solvatochromic properties of this compound be exploited to study solvent polarity?

The compound’s fluorescence emission shifts with solvent polarity, making it a solvatochromic probe . Methodological steps:

Q. What structural modifications enhance its fluorescence quantum yield for live-cell imaging?

- Substituent engineering : Introducing electron-donating groups (e.g., diethylamino) at position 7 stabilizes excited states, increasing quantum yield .

- Conjugation strategies : Coupling with chalcone moieties (e.g., compound 77 in ) red-shifts emission for deep-tissue imaging .

- Validation : Time-resolved fluorescence spectroscopy to measure decay kinetics and quantum efficiency .

Q. How can contradictions in reported bioactivity data across studies be systematically addressed?

Q. What computational methods predict binding affinities of this compound with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.